molecular formula C15H21NO4 B11517615 Propan-2-yl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

Propan-2-yl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B11517615
M. Wt: 279.33 g/mol
InChI Key: FLRZBCXERLKEJO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE typically involves the esterification of carbamic acid derivatives with appropriate alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamate esters .

Scientific Research Applications

PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE include other carbamate esters such as ethyl carbamate and methyl carbamate. These compounds share similar structural features and chemical properties .

Uniqueness

What sets PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

propan-2-yl 4-(4-ethoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C15H21NO4/c1-4-19-13-7-5-12(6-8-13)16-14(17)9-10-15(18)20-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,17)

InChI Key

FLRZBCXERLKEJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC(C)C

Origin of Product

United States

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